Ethyl 4-[(6-ethyl-2-oxochromen-4-yl)methyl]piperazine-1-carboxylate
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Overview
Description
Scientific Research Applications
Synthesis and Biological Activity
Ethyl 4-[(6-ethyl-2-oxochromen-4-yl)methyl]piperazine-1-carboxylate and its derivatives have been explored in various synthetic and biological contexts. Notably, the compound has been involved in studies related to the synthesis of hybrid molecules containing penicillanic acid or cephalosporanic acid moieties, highlighting its potential in creating compounds with antimicrobial, antilipase, and antiurease activities. These synthesized compounds exhibited good to moderate antimicrobial activity against test microorganisms, with some showing specific antiurease and antilipase activities, demonstrating the compound's versatility in medicinal chemistry research (Başoğlu, Ulker, Alpay‐Karaoglu, & Demirbas, 2013).
Structural Analysis and Characterization
Further research has focused on the structural analysis and characterization of compounds derived from this compound. Studies on complexes formed by ethyl 4-phenylthiocarbamoyl piperazine-1-carboxylate with Ni(II), Zn(II), and Cd(II) have provided insight into the compound's ability to form complexes with various metals, which were characterized by spectroscopic and DFT methods. The most probable geometries for the Ni(II) and Zn(II) complexes were found to be distorted octahedral, whereas the Cd(II) complex was likely distorted tetrahedral, indicating the compound's applicability in coordination chemistry and potentially in the development of new materials or catalysts (Prakash, Gautam, Dani, Nandi, Singh, & Singh, 2014).
Antimicrobial and Antiproliferative Activities
The antimicrobial and antiproliferative activities of derivatives have been a significant area of interest. Novel derivatives synthesized for antimicrobial evaluation showed promising activities, highlighting the potential for developing new antibacterial and antifungal agents. Such studies underscore the compound's utility in the search for new therapeutics, particularly in the context of resistant microbial strains and the ongoing need for new antimicrobial agents (Rameshkumar, Ashokkumar, Subramanian, Ilavarasan, & Sridhar, 2003). Additionally, derivatives have been tested for their antiproliferative effect against human cancer cell lines, with some showing good activity, suggesting potential applications in cancer therapy research (Mallesha, Mohana, Veeresh, Alvala, & Mallika, 2012).
Mechanism of Action
The mechanism of action for similar compounds has been studied. For instance, triazole-pyrimidine hybrid compounds have shown promising neuroprotective and anti-inflammatory properties . The possible mechanism of action was observed through the inhibition of ER stress, apoptosis, and the NF-kB inflammatory pathway .
Properties
IUPAC Name |
ethyl 4-[(6-ethyl-2-oxochromen-4-yl)methyl]piperazine-1-carboxylate |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H24N2O4/c1-3-14-5-6-17-16(11-14)15(12-18(22)25-17)13-20-7-9-21(10-8-20)19(23)24-4-2/h5-6,11-12H,3-4,7-10,13H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NASTVVSEXKPCNK-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC2=C(C=C1)OC(=O)C=C2CN3CCN(CC3)C(=O)OCC |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H24N2O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
344.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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